![molecular formula C18H20N2O4S B5706795 N-(4-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5706795.png)
N-(4-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as EPPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising properties that make it a valuable tool in scientific investigations.
Wirkmechanismus
The mechanism of action of EPPBS is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. EPPBS has been found to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects
EPPBS has been found to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. EPPBS has also been found to have potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EPPBS in lab experiments is its unique chemical structure, which allows for the development of novel drugs with improved efficacy and safety profiles. EPPBS has also been found to exhibit potent inhibitory activity against specific enzymes or receptors, making it a valuable tool in scientific investigations.
However, one of the limitations of using EPPBS in lab experiments is its potential toxicity. EPPBS has been found to exhibit toxic effects in some animal studies, and further research is needed to fully understand its safety profile.
Zukünftige Richtungen
There are several future directions for the use of EPPBS in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. EPPBS has been found to exhibit promising properties as a drug target, and further research is needed to explore its potential applications in drug development.
Another future direction is in the development of new diagnostic tools. EPPBS has been found to exhibit potent inhibitory activity against specific enzymes or receptors, making it a valuable tool in the development of new diagnostic tests.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, or EPPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure allows for the development of novel drugs with improved efficacy and safety profiles, and it has been found to exhibit promising properties as a drug target. Further research is needed to fully understand its safety profile and explore its potential applications in drug development and diagnostic tools.
Synthesemethoden
The synthesis of EPPBS involves a multi-step process that starts with the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This intermediate is then reacted with pyrrolidin-2-one to form N-(4-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)urea. Finally, the urea derivative is reacted with benzenesulfonyl chloride to produce EPPBS.
Wissenschaftliche Forschungsanwendungen
EPPBS has been widely used in scientific research due to its potential applications in various fields. One of its primary uses is in the development of new drugs. EPPBS has been found to exhibit promising properties as a drug target, and its unique chemical structure allows for the development of novel drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-16-9-5-14(6-10-16)19-25(22,23)17-11-7-15(8-12-17)20-13-3-4-18(20)21/h5-12,19H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWTZPYLIWHVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-4-(2-oxopyrrolidin-1-YL)benzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.